molecular formula C12H16FN B1467482 N-[(4-fluoro-3-methylphenyl)methyl]cyclobutanamine CAS No. 1249804-27-0

N-[(4-fluoro-3-methylphenyl)methyl]cyclobutanamine

Cat. No.: B1467482
CAS No.: 1249804-27-0
M. Wt: 193.26 g/mol
InChI Key: JNOROARHYHZILJ-UHFFFAOYSA-N
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Description

“N-[(4-fluoro-3-methylphenyl)methyl]cyclobutanamine” is a chemical compound with the CAS Number: 1248048-77-2 . It has a molecular weight of 193.26 . The IUPAC name for this compound is N-(4-fluoro-2-methylbenzyl)cyclobutanamine .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H16FN/c1-9-7-11(13)6-5-10(9)8-14-12-3-2-4-12/h5-7,12,14H,2-4,8H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical and Chemical Properties Analysis

“this compound” is stored at a temperature of 28 C .

Scientific Research Applications

Synthesis and Characterization

  • Research on similar compounds, such as the synthesis and characterization of synthetic cannabinoids and their isomers, has been reported. These studies often focus on the identification and analytical characterization of compounds obtained from various sources, highlighting the importance of accurate structural identification in pharmaceutical research (McLaughlin et al., 2016). Such work underscores the need for careful synthesis and analytical techniques in the development of new chemical entities.

Potential Biological Activities

  • The development of novel compounds with significant biological activities, such as antibacterial, antifungal, or anticancer properties, is a common theme in chemical research. For instance, compounds designed with specific structural features have been evaluated for their anti-inflammatory and analgesic activities, suggesting the potential for therapeutic applications (Muralidharan et al., 2019). This indicates that structurally similar compounds to "N-[(4-fluoro-3-methylphenyl)methyl]cyclobutanamine" might also be explored for such activities.

Advanced Materials and Detection Methods

  • In another vein, research into materials science and detection methods has seen the use of complex organic molecules. For example, mesoporous silica nanoparticles have been employed for the detection of substances in water, leveraging the unique properties of organic compounds to facilitate sensitive and selective detection methods (Lozano-Torres et al., 2017).

Drug Development and Pharmacological Research

  • The exploration of novel synthetic pathways and the biological evaluation of new compounds form the cornerstone of drug development. Investigations into the metabolism of synthetic cannabinoids, for example, provide crucial insights into their pharmacokinetics and potential therapeutic or toxic effects (Franz et al., 2017). Such studies are instrumental in identifying candidate molecules for further pharmaceutical development.

Properties

IUPAC Name

N-[(4-fluoro-3-methylphenyl)methyl]cyclobutanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c1-9-7-10(5-6-12(9)13)8-14-11-3-2-4-11/h5-7,11,14H,2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNOROARHYHZILJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CNC2CCC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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